4-Hydrazinylcinnoline
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Overview
Description
4-Hydrazinylcinnoline is a heterocyclic compound with the molecular formula C₈H₈N₄ It is characterized by a cinnoline ring system substituted with a hydrazine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylcinnoline typically involves the reaction of cinnoline derivatives with hydrazine. One common method is the condensation of 4-chlorocinnoline with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Cinnoline-4-chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cinnoline derivatives.
Scientific Research Applications
4-Hydrazinylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinylcinnoline involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
4-Aminocinnoline: Similar structure but with an amino group instead of a hydrazine group.
4-Nitrocinnoline: Contains a nitro group at the fourth position.
4-Chlorocinnoline: Has a chlorine atom at the fourth position.
Uniqueness: 4-Hydrazinylcinnoline is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential for forming a variety of derivatives. This makes it a versatile compound for synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
cinnolin-4-ylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-11-8-5-10-12-7-4-2-1-3-6(7)8/h1-5H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALUISOIGGICEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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